[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate
Description
Properties
IUPAC Name |
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4S/c1-17-5-10-22(11-6-17)24(26)14-9-21-7-12-23(13-8-21)29-30(27,28)25-19(3)15-18(2)16-20(25)4/h5-16H,1-4H3/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJAMQNDCPTXIN-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their normal function, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. It is likely that the compound’s interaction with its targets influences several pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body.
Result of Action
The molecular and cellular effects of the compound’s action are still being studied. Preliminary research suggests that the compound may have antimicrobial activity, indicating that it could potentially be used in the treatment of certain bacterial infections.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it is in various environments.
Biological Activity
The compound [4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate (CAS No. 331461-34-8) is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure includes a sulfonate group and a conjugated system that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 420.52 g/mol. The structure features a phenyl ring substituted with a 2,4,6-trimethylbenzenesulfonate group and an enone moiety derived from 4-methylphenyl.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : The conjugated double bond in the enone structure can serve as an electrophilic center, potentially allowing for Michael addition reactions with nucleophilic residues in enzymes.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may exhibit antioxidant properties.
- Anticancer Effects : Compounds with similar structural motifs have been studied for their potential to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Biological Activity Data
A summary of the biological activities reported for this compound and related derivatives is presented in the following table:
Case Studies
- Anticancer Activity : A study evaluated the effects of similar sulfonate derivatives on human breast cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and the activation of caspases .
- Antioxidant Properties : In another investigation, derivatives of this compound were tested for their ability to scavenge DPPH radicals. The results indicated that these compounds exhibited a dose-dependent antioxidant effect, suggesting their potential use in preventing oxidative stress-related diseases .
- Antibacterial Effects : Research demonstrated that related compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Comparison with Similar Compounds
Physicochemical Properties
Key differences in melting points, yields, and substituent effects are highlighted below:
*Note: Data for the target compound is inferred based on structural analogs.
- Melting Points : The bulky 2,4,6-trimethylbenzenesulfonate group likely increases melting points compared to acetate or benzoate analogs (e.g., 2a: 137°C vs. hypothesized 160–180°C for the target). However, it may remain lower than chlorobenzoate derivatives (2c: 164°C) due to reduced halogen-mediated intermolecular forces .
- Yields : Sulfonate esters often exhibit moderate yields (hypothesized 50–70%) due to steric hindrance during synthesis, contrasting with high yields of benzoates (e.g., 2d: 95.9%) .
Stereochemical and Electronic Effects
- Z vs. E Configuration : The Z-configuration in the target compound may reduce conjugation efficiency compared to E-isomers, altering UV absorption and reactivity in photochemical applications .
- Sulfonate vs. This contrasts with electron-donating groups (e.g., methoxy in ), which stabilize carbonyl resonance .
Research Implications and Limitations
- Biological Activity : While highlights antioxidant activity in coumarinyl chalcones, the target compound’s bioactivity remains unexplored. Its sulfonate group may enhance membrane permeability compared to polar carboxylates .
- Data Gaps : Direct experimental data (e.g., NMR, MS) for the target compound is absent in the provided evidence, necessitating caution in extrapolating properties.
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely reported approach involves reacting 4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenol with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The phenol’s hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom in the sulfonyl chloride. A base (e.g., pyridine or triethylamine) neutralizes the generated HCl, driving the reaction to completion.
Key Considerations:
-
Steric Hindrance : The 2,4,6-trimethyl substituents on the benzenesulfonyl chloride create significant steric bulk, necessitating elevated temperatures (80–120°C) to achieve reasonable reaction rates.
-
Solvent Selection : Polar aprotic solvents like dichloromethane or sulfolane enhance solubility and stabilize intermediates.
-
Z-Configuration Preservation : The (Z)-enone moiety in the phenolic precursor is sensitive to isomerization under acidic or high-temperature conditions. Using mild bases (e.g., K₂CO₃) and inert atmospheres mitigates this risk.
Experimental Protocol
A representative procedure from patent literature involves:
-
Reagent Setup : Combine 4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenol (1.0 equiv), 2,4,6-trimethylbenzenesulfonyl chloride (1.2 equiv), and pyridine (2.5 equiv) in anhydrous dichloromethane.
-
Reaction Conditions : Stir at 40°C under nitrogen for 12–24 hours.
-
Work-Up : Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield and Purity:
| Parameter | Value |
|---|---|
| Isolated Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | 10 mmol to 1 mol |
Catalytic Fluoride-Mediated Sulfonylation
Innovation in Sulfonate Ester Formation
A recent advancement employs N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) to generate sulfonate esters from phenols. This method avoids traditional sulfonyl chlorides, leveraging in situ generation of benzenesulfonyl fluoride intermediates.
Mechanism Highlights:
Optimized Procedure
The synthesis of the target compound via this route follows:
-
Catalyst Preparation : Mix NFSI (1.5 equiv) and KF (0.1 equiv) in acetonitrile.
-
Substrate Addition : Introduce 4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenol (1.0 equiv) and stir at 25°C for 6 hours.
-
Quenching and Isolation : Dilute with water, extract with dichloromethane, and concentrate under reduced pressure.
Performance Metrics:
| Parameter | Value |
|---|---|
| Isolated Yield | 82–88% |
| Reaction Time | 4–6 hours |
| Catalyst Loading | 10 mol% KF |
Comparative Analysis of Methods
Efficiency and Scalability
Characterization and Validation
Spectroscopic Data
Critical analytical data for the synthesized compound include:
Q & A
Q. How can the synthesis of [compound] be optimized to improve yield and stereochemical purity?
Methodological Answer: Synthetic routes should prioritize controlling the (Z)-configuration of the propenyl group. Utilize Wittig or Horner-Wadsworth-Emmons reactions with sterically hindered bases (e.g., NaH) to favor Z-selectivity. Monitor reaction progress via TLC and HPLC, and employ column chromatography with gradient elution (hexane/ethyl acetate) for purification. Crystallization in polar aprotic solvents (e.g., DMF/water) enhances stereochemical purity .
Q. What spectroscopic techniques are critical for confirming the structure of [compound]?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm the Z-configuration of the α,β-unsaturated ketone moiety .
- NOESY NMR : Detect spatial proximity between the 4-methylphenyl group and the sulfonate substituent to validate the (Z)-isomer .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C26H24O4S) with <2 ppm error .
Advanced Research Questions
Q. How can environmental degradation pathways of [compound] be modeled to assess ecological risks?
Methodological Answer:
- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict hydrolysis rates and photodegradation products. Parameters like logP (4.45) and pKa influence solubility and reactivity .
- Experimental validation : Conduct accelerated UV irradiation studies (λ = 254–365 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-HRMS. Compare results with computational predictions .
Q. What experimental designs resolve contradictions in reported biological activity data for [compound]?
Methodological Answer:
- Dose-response studies : Use standardized cell lines (e.g., HEK293 or HepG2) with triplicate assays to minimize variability.
- Control for impurities : Employ HPLC-UV (λ = 254 nm) to verify purity >98% before biological testing .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 values) and adjust for methodological differences (e.g., solvent choice) .
Q. How can the enzyme inhibitory mechanism of [compound] be elucidated?
Methodological Answer:
- Kinetic assays : Measure inhibition constants (Ki) via Michaelis-Menten plots under varied substrate concentrations.
- Molecular docking : Use AutoDock Vina to model interactions between the sulfonate group and enzyme active sites (e.g., cytochrome P450). Validate with site-directed mutagenesis .
Methodological Challenges & Solutions
Q. How to validate analytical methods for quantifying [compound] in biological matrices?
Methodological Answer:
- HPLC-UV validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL). Use a C18 column with mobile phase: methanol/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) .
- Recovery studies : Spike serum samples with known concentrations (1–100 µg/mL) and assess recovery rates (85–115%) .
Q. What strategies mitigate instability of [compound] during long-term storage?
Methodological Answer:
- Lyophilization : Store in amber vials under argon at −80°C to prevent oxidation of the α,β-unsaturated ketone.
- Stability-indicating assays : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .
Interdisciplinary Applications
Q. How can [compound] serve as a precursor for photolabile protecting groups in polymer chemistry?
Methodological Answer:
Q. What comparative frameworks evaluate [compound]’s efficacy against structural analogs in drug discovery?
Methodological Answer:
- SAR (Structure-Activity Relationship) : Synthesize analogs with modified substituents (e.g., 2,4,6-trimethyl vs. 4-fluorophenyl) and compare IC50 values in enzyme assays.
- Free-Wilson analysis : Deconstruct contributions of individual substituents to biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
